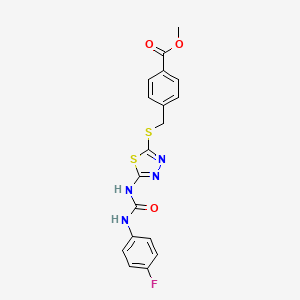
1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine has been described in the literature. For example, a method for preparing 4,4,4-trifluoro-1-(4-methyl phenyl)butane-1,3-dione involves reacting ethyl trifluoro acetate and ethyl acetate under the presence of base . Another synthesis method involves reacting ethyl trifluoroacetate with a Grignard reagent .
Molecular Structure Analysis
The molecular structure of 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine can be analyzed using various computational methods. For example, the InChI code and key can be used to represent the molecule’s structure .
Chemical Reactions Analysis
The chemical reactions involving 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine can be complex. For instance, the conformational landscape and intricate conformational relaxation paths of 4,4,4-trifluoro-1-butanol, a related compound, have been studied using rotational spectroscopy and quantum chemical calculations .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine can be determined using various methods. For example, the compound has a molecular weight of 247.26 and is a liquid at room temperature .
Applications De Recherche Scientifique
Antitumor Activities
1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine, a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine, has shown potential in antitumor activities. A study demonstrated that certain derivatives exhibit potent antitumor activity against BCG-823 cells, surpassing the effectiveness of 5-fluorouracil (聂瑶 et al., 2014).
Sensor Applications
Amphoteric cruciforms, similar in structure to 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine, show significant changes in absorption and emission when exposed to various chemicals, indicating potential in sensor applications for metal cations and amines (Psaras L. McGrier et al., 2011).
Molecular Structure Studies
Studies on the molecular structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including compounds related to 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine, have enhanced understanding of molecular interactions and potential homoconjugated NHN+ cation formation (J. P. Castaneda et al., 2001).
Synthesis of Nitrogen-Rich Compounds
Research on the synthesis of nitrogen-rich compounds, including imidazole and 1,2,4-triazole-based molecules, is relevant for applications in nitrogen-rich gas generators. Such studies often involve compounds structurally related to 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine (D. Srinivas et al., 2014).
Biomimetic Synthesis
Biomimetic synthesis of coelenterazine analogs, involving similar structures to 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine, has been explored. This approach is significant for developing novel synthetic pathways and understanding biological mimicry (I. Devillers et al., 2002).
Material Science Applications
The chemical framework of 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine is relevant in material science, particularly in the synthesis of novel fluorinated polyimides. These polyimides have applications in creating materials with low moisture absorption and low dielectric constants, useful in various industrial applications (C. Chung et al., 2008).
Dopaminergic Activity Research
Tetrahydroindazoles, closely related to 1-(4,4,4-Trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine, have been studied for their dopaminergic activity. Such research is crucial for understanding neurological functions and developing treatments for related disorders (L. Mcquaid et al., 1989).
Propriétés
IUPAC Name |
1-(4,4,4-trifluorobutyl)-4,5,6,7-tetrahydroindazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c12-11(13,14)4-1-5-17-10-6-9(15)3-2-8(10)7-16-17/h7,9H,1-6,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQOJLFIMZYJSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)N(N=C2)CCCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2369272.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2369274.png)



![tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2369283.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]propanamide](/img/structure/B2369285.png)
![4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2369286.png)
![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B2369288.png)

![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2369290.png)
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369292.png)
![N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2369293.png)